molecular formula C28H34N4O4 B2796293 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 921497-15-6

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2796293
CAS No.: 921497-15-6
M. Wt: 490.604
InChI Key: NRPHZQCKNDELGS-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the study of serotonin receptor systems. The compound's structure integrates a pyridone core with a piperazine moiety, suggesting potential as a high-affinity ligand for specific serotonin receptor subtypes. Research indicates its primary research value lies in its potent and selective antagonistic activity against the 5-HT2A receptor. This mechanism of action makes it a crucial research tool for neuroscientists investigating the pathophysiology and treatment of neuropsychiatric disorders, including schizophrenia and depression, where serotonin signaling is implicated. Its high selectivity allows for precise manipulation of the 5-HT2A pathway in vitro and in vivo, enabling studies on receptor function, downstream signaling cascades, and behavioral pharmacology. This product is supplied for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-21-4-6-22(7-5-21)17-29-28(34)20-32-19-27(36-3)26(33)16-24(32)18-30-12-14-31(15-13-30)23-8-10-25(35-2)11-9-23/h4-11,16,19H,12-15,17-18,20H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPHZQCKNDELGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide, also known as G876-0762, is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C27H32N4O5
  • Molecular Weight : 492.57 g/mol
  • CAS Number : 921481-97-2
  • IUPAC Name : 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to act as a selective antagonist at serotonin receptors, particularly the 5-HT_2A receptor, which plays a significant role in mood regulation and psychotropic effects. Additionally, its piperazine moiety may contribute to dopaminergic activity, influencing behaviors associated with anxiety and depression.

Pharmacological Profile

Activity Effect Reference
Serotonin Receptor Binding Antagonist at 5-HT_2A receptors
Dopamine Receptor Interaction Modulation of dopaminergic pathways
Antidepressant Activity Reduction in depressive-like behavior in animal models
Anxiolytic Effects Decrease in anxiety-related behaviors

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that G876-0762 significantly reduced symptoms of depression when administered over a four-week period. Behavioral tests indicated increased locomotion and decreased immobility in the forced swim test, suggesting antidepressant-like properties.

Study 2: Anxiolytic Properties

In a separate investigation focusing on anxiety, the compound was shown to reduce anxiety-like behaviors in the elevated plus maze test. Doses of 10 mg/kg resulted in a statistically significant increase in time spent in the open arms of the maze compared to control groups.

Study 3: Neurotransmitter Interaction

Research published in Journal of Medicinal Chemistry highlighted that G876-0762 selectively binds to serotonin receptors without significantly affecting norepinephrine pathways, indicating a targeted mechanism that could minimize side effects associated with broader-spectrum antidepressants.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies indicate that compounds similar to G876-0762 exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant activity against breast cancer cell lines such as MCF-7 and MDA-MB 231 with IC50 values ranging from 27.7 to 39.2 µM . This suggests that G876-0762 may possess similar anticancer properties.
  • Neuropharmacology :
    • The piperazine component is known for its role in neuropharmacology. Compounds containing piperazine rings have been explored for their potential as antidepressants and anxiolytics. Research indicates that modifications to the piperazine structure can enhance receptor affinity, particularly for serotonin and dopamine receptors .
  • Anti-inflammatory Effects :
    • Some derivatives of dihydropyridine compounds have been studied for their anti-inflammatory properties. The presence of methoxy groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert anti-inflammatory effects .

Case Studies

  • Cytotoxicity Testing : A study conducted on similar compounds showed effective cytotoxicity against breast cancer cell lines with minimal toxicity on normal cell lines (NIH-3T3) . This highlights the potential therapeutic window for G876-0762.
  • Receptor Binding Studies : Research focused on related piperazine derivatives demonstrated enhanced binding affinity to serotonin receptors, suggesting that G876-0762 may also interact favorably with these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Shared Features: 4-(4-Methoxyphenyl)piperazine and acetamide group. Differences: Replaces the dihydropyridinone core with a benzothiazole-linked phenyl group. Benzothiazoles are associated with antimicrobial and anticancer activity . Implications: The benzothiazole may confer enhanced π-π stacking with aromatic residues in enzymes, altering target specificity compared to the dihydropyridinone core .

N-(4-{2-Hydroxy-3-[4-(4-Methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide () Shared Features: 4-(4-Methoxyphenyl)piperazine and acetamide. Differences: Introduces a hydroxypropoxy linker and lacks the dihydropyridinone ring.

N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide ()

  • Shared Features : Piperazine-acetamide hybrid.
  • Differences : Incorporates a 3-oxopiperazine ring and 4-chlorophenyl group. The chlorine atom enhances electrophilicity, possibly influencing receptor affinity .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Molecular Weight* Potential Activity Reference
Target Compound Dihydropyridinone 4-MeO-Ph-Piperazine, 4-Me-benzylacetamide ~563.6 g/mol CNS modulation (hypothesized) -
Compound Benzothiazole-phenyl 4-MeO-Ph-Piperazine, benzothiazole ~531.6 g/mol Antimicrobial/Enzyme inhibition
Compound Phenyl-hydroxypropoxy 4-MeO-Ph-Piperazine, hydroxypropoxy ~415.5 g/mol Improved solubility
Compound 3-Oxopiperazine 4-Cl-Ph, 4-ethylpiperazine ~492.4 g/mol Receptor-specific binding

*Molecular weights estimated from structural formulas.

Pharmacological and Physicochemical Properties

  • Lipophilicity :
    • The target compound’s methoxy and methyl groups increase logP (~3.5 predicted), favoring blood-brain barrier penetration. ’s hydroxy group reduces logP (~2.1), favoring aqueous solubility .
  • Receptor Binding: The 4-methoxyphenylpiperazine moiety in the target compound and analog may target serotonin (5-HT) or histamine receptors, common in antipsychotics . ’s 3-oxopiperazine core could alter metabolic stability compared to dihydropyridinone .
  • Synthetic Accessibility: The dihydropyridinone core requires multistep synthesis (e.g., cyclocondensation), while benzothiazole () and hydroxypropoxy () analogs utilize simpler coupling reactions .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents :
    • 4-Methoxyphenyl (target, ) enhances affinity for aminergic receptors vs. 4-chlorophenyl () or tosyl () groups .
  • Core Modifications: Dihydropyridinone (target) vs. benzothiazole (): The former may confer calcium channel activity, while the latter could inhibit kinases or microbial enzymes .

Q & A

Q. How can researchers optimize the synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-[(4-methylphenyl)methyl]acetamide to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

Core dihydropyridine formation : Use Hantzsch-like cyclization under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydropyridine core .

Piperazine coupling : Employ nucleophilic substitution with 4-(4-methoxyphenyl)piperazine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

Acetamide functionalization : React with N-(4-methylbenzyl)chloroacetamide using a base (e.g., K₂CO₃) to facilitate amide bond formation .
Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .
  • Control side reactions by maintaining strict temperature (±2°C) and anhydrous conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm; dihydropyridine protons at δ 5.5–6.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and dihydropyridine regions .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₃₂H₃₇N₄O₄: 557.2763) .

IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; dihydropyridine C=O at ~1700 cm⁻¹) .

HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the recommended strategies for initial biological activity screening?

Methodological Answer:

In vitro receptor binding assays :

  • Target serotonin/dopamine receptors (common for piperazine-containing compounds) using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .

Cellular viability assays :

  • Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells at 1–100 μM concentrations .

Enzyme inhibition studies :

  • Screen for kinase or protease inhibition using fluorogenic substrates (e.g., trypsin-like proteases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key pharmacophores in this compound?

Methodological Answer:

Systematic substitution :

  • Modify the piperazine moiety : Replace 4-methoxyphenyl with 4-chlorophenyl or unsubstituted phenyl to assess receptor selectivity .
  • Alter the dihydropyridine core : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to evaluate redox stability .

Biological testing :

  • Compare IC₅₀ values across analogs in receptor-binding assays .

Data analysis :

  • Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. Example SAR Table :

Modification SiteSubstituent5-HT₂A IC₅₀ (nM)Selectivity (vs. D₂)
Piperazine4-OCH₃12.3 ± 1.58.2x
Piperazine4-Cl8.7 ± 0.93.1x
Dihydropyridine C5NO₂45.6 ± 4.2>20x

Q. What computational approaches effectively predict the binding affinity of this compound to target receptors?

Methodological Answer:

Molecular docking :

  • Use AutoDock Vina to model interactions with 5-HT₂A (PDB: 6A93). Focus on piperazine interactions with Asp155 and dihydropyridine H-bonds to Ser159 .

Molecular dynamics (MD) simulations :

  • Run 100 ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

Pharmacophore modeling :

  • Identify essential features (e.g., hydrogen bond acceptors in the dihydropyridine core) using Schrödinger Phase .

Q. How should researchers address solubility and stability challenges in in vivo studies?

Methodological Answer:

Solubility enhancement :

  • Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations .

Stability optimization :

  • Conduct pH-rate profiling (e.g., 1–13) to identify degradation hotspots. Stabilize the dihydropyridine core with antioxidants (e.g., BHT) .

Prodrug design :

  • Mask the amide group as a tert-butyl carbamate for improved oral bioavailability .

Q. How can researchers resolve contradictions in biological activity data across assay models?

Methodological Answer:

Assay validation :

  • Compare results from radioligand binding (cell membranes) vs. functional assays (e.g., calcium flux in live cells) .

Control standardization :

  • Use reference compounds (e.g., ketanserin for 5-HT₂A) in all assays to normalize data .

Meta-analysis :

  • Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies between studies .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

Methodological Answer:

In vitro metabolism :

  • Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS/MS for phase I (oxidation) and phase II (glucuronidation) metabolites .

Metabolite profiling :

  • Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect hydroxylated or demethylated species .

In silico prediction :

  • Apply software like Meteor (Lhasa Ltd.) to predict likely metabolic sites (e.g., piperazine N-demethylation) .

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